molecular formula C18H21FN4OS B2444671 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1396801-37-8

2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2444671
CAS No.: 1396801-37-8
M. Wt: 360.45
InChI Key: LTFLHWJVZXTBKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Specific synthesis methods for “2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide” are not available in the retrieved information.

Scientific Research Applications

Anti-inflammatory Activity

A derivative, synthesized by reacting substitutions of phenyl and benzofuran with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, showed significant anti-inflammatory activity. This highlights the potential of such derivatives in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Anti-Cancer Activity

Compounds related to 2-((4-fluorophenyl)thio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide, specifically fluoro substituted benzo[b]pyran derivatives, have shown anticancer activity against human cancer cell lines, such as lung, breast, and CNS cancers. This suggests the potential of similar compounds in cancer research and treatment (Hammam et al., 2005).

Antioxidant, Analgesic, and Anti-inflammatory Agent

A similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, indicating the therapeutic potential of such derivatives in these areas (Nayak et al., 2014).

Antibacterial Activity

Another derivative, synthesized by incorporating azinane and 1,3,4-oxadiazole heterocyclic cores, exhibited significant antibacterial potentials. This indicates the potential application of similar compounds in developing new antibacterial agents (Iqbal et al., 2017).

Antioxidant Activity in Coordination Complexes

Pyrazole-acetamide derivatives used in coordination complexes with metals like Co(II) and Cu(II) showed significant antioxidant activity. This opens up possibilities for the use of similar compounds in the field of antioxidant research (Chkirate et al., 2019).

Structural Analysis and Potential Applications

Studies on crystal structures of compounds closely related to this compound provide insights into their molecular interactions and potential applications in designing new pharmaceutical compounds (Narayana et al., 2016).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4OS/c19-15-1-3-16(4-2-15)25-13-18(24)22-11-14-5-9-23(10-6-14)17-12-20-7-8-21-17/h1-4,7-8,12,14H,5-6,9-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFLHWJVZXTBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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